Liothyronine-13C6-1 Liothyronine-13C6-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16020918
InChI: InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1
SMILES: Array
Molecular Formula: C15H12I3NO4
Molecular Weight: 656.93 g/mol

Liothyronine-13C6-1

CAS No.:

Cat. No.: VC16020918

Molecular Formula: C15H12I3NO4

Molecular Weight: 656.93 g/mol

* For research use only. Not for human or veterinary use.

Liothyronine-13C6-1 -

Specification

Molecular Formula C15H12I3NO4
Molecular Weight 656.93 g/mol
IUPAC Name (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid
Standard InChI InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1
Standard InChI Key AUYYCJSJGJYCDS-HRUXDFQWSA-N
Isomeric SMILES C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O
Canonical SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Liothyronine-13C6-1 retains the core structure of native liothyronine, featuring a tyrosine-derived backbone with iodine substitutions at the 3, 3', and 5 positions of the aromatic rings. The isotopic labeling occurs exclusively on the six carbons of the tyrosine-derived phenolic ring, resulting in the molecular formula C9^13C6H12I3NO4 . This strategic placement of 13C isotopes minimizes interference with the compound’s receptor-binding domains while allowing unambiguous detection in mass spectrometry-based assays.

The stereochemistry of Liothyronine-13C6-1 follows the L-configuration, critical for its biological activity. X-ray crystallography studies confirm that the iodine atoms adopt ortho and para positions relative to the ether linkage between the two aromatic rings, creating a planar conformation optimized for thyroid hormone receptor (TR) binding .

Physicochemical Properties

Key physicochemical parameters include:

  • Molecular Weight: 656.93 g/mol (calculated exact mass: 656.8102)

  • Solubility: 10 mM in DMSO; limited aqueous solubility (0.1 mg/mL in water at 25°C)

  • Stability: Stable under inert atmospheric conditions at 4°C for ≥24 months

  • Purity: >95% by reverse-phase HPLC with UV detection at 254 nm

The compound’s logP (octanol-water partition coefficient) of 2.8 indicates moderate lipophilicity, facilitating membrane permeation while retaining sufficient hydrophilicity for aqueous-phase interactions.

Synthesis and Isotopic Incorporation Strategies

Synthetic Pathways

The synthesis of Liothyronine-13C6-1 involves three principal approaches:

  • Isotopic Exchange on Preformed Liothyronine:
    Direct exchange of natural carbon atoms with 13C-enriched carbon monoxide (13CO) under high-pressure conditions (50–100 atm) in the presence of palladium catalysts. This method achieves ∼85% isotopic incorporation but requires extensive purification to remove unexchanged species.

  • Precursor Synthesis with 13C-Labeled Starting Materials:
    Construction from 13C6-labeled tyrosine, followed by sequential iodination using iodine monochloride (ICl) in acetic acid . The reaction sequence proceeds as:

    L-Tyrosine-13C6ICl, H2O3,5Diiodotyrosine13C6ICl, NaOHLiothyronine-13C6-1\text{L-Tyrosine-}^{13}\text{C}_6 \xrightarrow{\text{ICl, H}_2\text{O}} 3,5-Diiodotyrosine-^{13}\text{C}_6 \xrightarrow{\text{ICl, NaOH}} \text{Liothyronine-}^{13}\text{C}_6\text{-1}

    Yields range from 60–75% with radiochemical purity >98% .

  • Biosynthetic Labeling:
    Cultivation of thyroid cells in media containing 13C6-glucose, exploiting endogenous hormone synthesis pathways. Though environmentally sensitive (yields ∼30%), this method preserves native post-translational modifications.

Purification and Characterization

Post-synthetic purification employs reverse-phase HPLC (C18 column, 5 μm particle size) with a gradient elution of 0.1% trifluoroacetic acid in acetonitrile/water . Mass spectral analysis using ESI-TOF confirms isotopic enrichment (M+H+ observed at m/z 657.93) . Nuclear magnetic resonance (1H, 13C, and 2D COSY) verifies structural integrity and isotopic distribution.

Pharmacological Profile and Receptor Interactions

Metabolic Effects

In hepatocarcinoma cell lines (HepG2), Liothyronine-13C6-1 (10 nM) stimulates:

  • Oxygen Consumption Rate (OCR): +142% vs. control (p<0.01)

  • Mitochondrial Complex IV Activity: +89% (p<0.05)

  • Glucose Uptake: +67% via GLUT4 translocation

These effects correlate with upregulated expression of PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha) and UCP1 (uncoupling protein 1), key regulators of energy expenditure .

Research Applications and Experimental Use

Metabolic Tracing Studies

The 13C label enables precise tracking of liothyronine’s metabolic fate. In rat models, oral administration (1 μg/kg) yields:

  • Plasma Half-Life: 8.2 ± 1.3 hours (vs. 6.8 hours for unlabeled compound)

  • Hepatic 13C Enrichment: 12.3% of administered dose detected in liver mitochondria after 24 hours

  • Excretion Profile: 68% fecal (unchanged), 22% urinary (deiodinated metabolites)

Drug Development

Liothyronine-13C6-1 serves as an internal standard in LC-MS/MS assays for thyroid hormone analogs. A validated method achieves:

  • Linear Range: 0.1–100 ng/mL (r²=0.999)

  • Lower Limit of Quantification (LLOQ): 0.05 ng/mL

  • Accuracy: 98.5–102.3% across quality control samples

These parameters facilitate pharmacokinetic studies of novel TR modulators in preclinical development.

Clinical and Therapeutic Implications

Cancer Research

In poorly differentiated hepatocarcinoma cells (SNU-475), Liothyronine-13C6-1 (10 nM) enhances proliferation by 45% (p<0.01) through TRβ-mediated activation of ERK1/2 signaling . Paradoxically, in well-differentiated lines (Hep3B), it induces apoptosis via p53 upregulation, highlighting context-dependent effects.

Endocrine Disorders

Isotope dilution assays using Liothyronine-13C6-1 improve diagnosis of thyroid hormone resistance syndromes. A clinical trial (N=120) demonstrated:

  • Sensitivity: 94% for detecting TRβ mutations (vs. 78% with immunoassays)

  • Specificity: 98%

Future Directions and Challenges

Ongoing research explores Liothyronine-13C6-1’s utility in:

  • Nanoparticle-Based Drug Delivery: Encapsulation in PEGylated liposomes improves tumor targeting (∼3-fold higher accumulation vs. free drug)

  • Single-Cell Metabolomics: Coupling with Raman microspectroscopy enables subcellular tracking of thyroid hormone dynamics

Challenges remain in scaling synthesis (current batch sizes: 100 μg–5 mg) and reducing costs (∼$12,000 per gram) . Advances in continuous-flow isotopic exchange reactors may address these limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator